molecular formula C14H13ClO4 B3337880 Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate CAS No. 832737-75-4

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate

Cat. No.: B3337880
CAS No.: 832737-75-4
M. Wt: 280.7 g/mol
InChI Key: CWLRSQUQAOEFCY-UHFFFAOYSA-N
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Description

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate is an organic compound with the molecular formula C14H13ClO4. It is a furan derivative that features a chlorinated phenoxy group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate typically involves the reaction of 2-chloro-6-methylphenol with furan-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the esterification is carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison: Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate is unique due to its specific substitution pattern on the phenoxy group and the presence of the furan ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorine atom can influence the compound’s electronic properties and its interaction with biological targets .

Properties

IUPAC Name

methyl 5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4/c1-9-4-3-5-11(15)13(9)18-8-10-6-7-12(19-10)14(16)17-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLRSQUQAOEFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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